Disodium diphosphate

Description

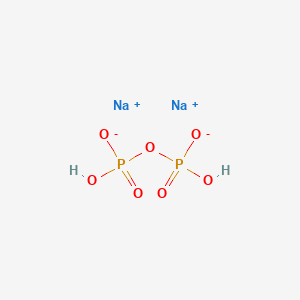

Structure

2D Structure

Propriétés

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

Numéro CAS |

7758-16-9 |

Formule moléculaire |

H4NaO7P2 |

Poids moléculaire |

200.96 g/mol |

Nom IUPAC |

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |

SMILES canonique |

OP(=O)(O)OP(=O)(O)O.[Na] |

Point d'ébullition |

Decomposes (NIOSH, 2024) Decomposes |

Color/Form |

White crystalline powder |

Densité |

Density: 1.86 /Hexahydrate/ |

melting_point |

1810 °F (NIOSH, 2024) 988 °C 1810 °F |

Autres numéros CAS |

68915-31-1 7758-16-9 7782-95-8 |

Description physique |

Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

10042-91-8 |

Solubilité |

Soluble in water Sol in wate |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origine du produit |

United States |

Synthesis and Manufacturing Research Methodologies for Disodium Diphosphate

Laboratory-Scale Synthetic Routes and Optimization

In a controlled laboratory environment, the synthesis of disodium (B8443419) diphosphate (B83284) is often achieved through direct neutralization and subsequent purification, allowing for precise control over the final product's characteristics. atamanchemicals.com

The foundational laboratory method for synthesizing disodium diphosphate involves the neutralization of pyrophosphoric acid (H₄P₂O₇) with a sodium base, typically sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). atamanchemicals.com This reaction's success hinges on the strict control of key parameters to favor the formation of the diphosphate anion and prevent its hydrolysis into orthophosphates.

Methodological approaches involve the gradual addition of the sodium alkali to the pyrophosphoric acid solution. Maintaining a pH between 4.0 and 5.0 is critical to ensure the desired diphosphate is the primary product. Temperature is another crucial variable; the reaction is typically maintained between 40°C and 50°C to prevent the breakdown of the pyrophosphate bond.

| Parameter | Optimal Range | Rationale |

| pH | 4.0 - 5.0 | Favors the formation of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻). |

| Temperature | 40°C - 50°C | Minimizes the risk of thermal hydrolysis of the pyrophosphate back to orthophosphate. |

| Reagents | Pyrophosphoric Acid, Sodium Hydroxide | Provides the necessary pyrophosphate and sodium ions for the reaction. |

Following the neutralization reaction, the focus shifts to isolating a pure, crystalline product. The crude solution containing this compound is subjected to controlled crystallization. atamanchemicals.com Purity is significantly enhanced through recrystallization, a process that involves dissolving the crystals in deionized water and then crystallizing them again, leaving impurities behind in the mother liquor.

The purification process typically involves the following steps:

Filtration: The initial solution may be filtered to remove any insoluble impurities.

Crystallization: The solution is cooled or evaporated to induce the formation of this compound crystals.

Recrystallization: For higher purity, the collected crystals are redissolved and crystallized a second time.

Drying: The final, purified crystals are dried, often under a vacuum, to remove any residual solvent without causing thermal decomposition.

This compound can exist in several hydrated forms, including an anhydrous salt (Na₂H₂P₂O₇), a dihydrate (Na₂H₂P₂O₇·2H₂O), and a hexahydrate (Na₂H₂P₂O₇·6H₂O). google.comwikipedia.org The specific hydrate (B1144303) isolated is critical for certain applications, and its formation is highly dependent on the crystallization temperature.

Advanced laboratory techniques are employed to isolate these specific forms. Precise temperature control during crystallization is the primary method. For example, the hexahydrate tends to form when crystallized from an aqueous solution at temperatures below room temperature, while the anhydrous form is typically obtained at temperatures above 95°C. google.comwikipedia.org A patented process for producing the dihydrate form involves maintaining the solution temperature between 50°C and 95°C during evaporation. google.com Furthermore, advanced techniques such as ion exchange chromatography can be utilized to separate and isolate specific hydrate forms for analytical or specialized research purposes.

| Hydrate Form | Crystallization Condition | Reference |

| Anhydrous (Na₂H₂P₂O₇) | Evaporation at temperatures > 95°C | google.com |

| Dihydrate (Na₂H₂P₂O₇·2H₂O) | Evaporation at temperatures between 50°C - 95°C | google.com |

| Hexahydrate (Na₂H₂P₂O₇·6H₂O) | Crystallizes from aqueous solution, dehydrates above room temperature | wikipedia.org |

Controlled Crystallization and Purification Strategies

Industrial-Scale Production Process Innovations

On an industrial scale, the synthesis of this compound shifts towards processes that are cost-effective and scalable, with the thermal dehydration of phosphate (B84403) precursors being the most common approach. atamanchemicals.comatamanchemicals.com

The primary industrial method for manufacturing this compound is the thermal condensation of monosodium phosphate (NaH₂PO₄), also known as sodium dihydrogen phosphate. foodadditives.netatamanchemicals.com In this process, solid monosodium phosphate is heated to temperatures ranging from 250°C to 350°C. atamanchemicals.comatamanchemicals.com The heat drives a dehydration reaction where two molecules of monosodium phosphate condense to form one molecule of this compound and release one molecule of water, as shown in the following reaction:

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O wikipedia.org

This process is typically carried out in large-scale equipment like rotary kilns or fluidized bed reactors, which are designed to ensure efficient and uniform heat transfer throughout the material. atamanchemicals.com Precise temperature control is critical; if the temperature is too high, it can lead to over-condensation and the formation of undesirable higher-order polyphosphates. atamanchemicals.com Catalysts may also be used to lower the required temperature and reduce energy consumption. atamanchemicals.com

| Process | Key Equipment | Temperature Range | Purpose |

| Thermal Dehydration | Rotary Kilns, Fluidized Bed Reactors | 250°C - 350°C | To condense monosodium phosphate into this compound. atamanchemicals.comatamanchemicals.com |

Industrial production often involves multi-step processes starting from more fundamental phosphate precursors. A widely used method begins with the neutralization of food-grade phosphoric acid (H₃PO₄) with sodium hydroxide or sodium carbonate to produce the intermediate, monosodium phosphate. foodadditives.netatamanchemicals.com This monosodium phosphate is then dehydrated via the thermal process described previously. foodadditives.netatamanchemicals.com

Another significant industrial pathway starts with dicalcium phosphate (CaHPO₄). wikipedia.org This material is treated with sodium bisulfate (NaHSO₄), which results in the formation of monosodium phosphate and the precipitation of calcium sulfate (B86663) (CaSO₄). wikipedia.org

CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄ (precipitate) wikipedia.org

After filtering off the calcium sulfate, the resulting solution of monosodium phosphate is then heated to produce this compound. wikipedia.org Variations of this process, starting from raw materials like rock phosphate, involve using sulfuric acid to create a phosphoric acid liquor, which is then purified and converted to monosodium phosphate before the final heating step. scribd.comgoogle.com This intermediate crystallization of monosodium phosphate serves as a crucial purification step, enhancing the quality of the final product. google.com

Advancements in High-Purity this compound Preparation

Research into the synthesis and manufacturing of this compound (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate (SAPP), has led to advancements aimed at enhancing product purity, optimizing functional characteristics, and improving production efficiency. The conventional industrial method involves the thermal dehydration of monosodium phosphate at high temperatures. atamanchemicals.comatamanchemicals.com Modern research methodologies focus on refining this process, particularly through precise control of reaction conditions and the introduction of additives to yield a product with superior qualities for specific applications, such as the food industry.

Detailed Research Findings

A notable advancement involves a production method designed to create disodium dihydrogen pyrophosphate with a high and stable raising rate (ROR), a critical quality metric for its use as a leavening acid in baked goods. google.com This patented method modifies the initial neutralization and subsequent polymerization stages to achieve enhanced product performance. google.com

The key steps of this advanced method are:

Modified Neutralization : The process begins with the neutralization of food-grade phosphoric acid with sodium hydroxide. google.com A crucial innovation at this stage is the addition of potassium hydroxide. google.com The pH of this neutralization solution is then meticulously fine-tuned to a range of 4.2 to 4.35. google.com

Precursor Preparation : The resulting solution of monosodium phosphate is spray-dried to form uniform granules. google.com

Controlled Polymerization : These granules are then conveyed to a drum polymerization furnace and heated to temperatures between 220°C and 230°C. google.com This controlled thermal dehydration (condensation) converts the monosodium phosphate into disodium dihydrogen pyrophosphate. atamanchemicals.comgoogle.com

This specific methodology yields a final product with a high ROR of 36-42, indicating superior and stable performance as a leavening agent. google.com

Further refinements in the broader industrial manufacturing of this compound include the use of specialized equipment to improve heat transfer and product consistency. The thermal condensation step is often carried out in rotary kilns or fluidized bed reactors, which ensure uniform heating and an efficient reaction. atamanchemicals.com Additionally, research explores the use of catalysts to optimize the reaction yield and lower the energy consumption associated with the high-temperature dehydration process. atamanchemicals.com

Below is an interactive data table detailing the specific parameters of the advanced preparation method for high raising rate this compound.

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Primary Reactants | Phosphoric Acid, Sodium Hydroxide | Formation of Monosodium Phosphate precursor. |

| Key Additive | Potassium Hydroxide | To modify the reaction and enhance final product quality. |

| Neutralization pH | 4.2 - 4.35 | Fine-tuning the precursor solution for optimal polymerization. |

| Polymerization Temperature | 220°C - 230°C | To convert Monosodium Phosphate into this compound. |

| Reported Outcome | Raising Rate (ROR) of 36-42 | Achieves a high-performance product with good stability. |

The following table provides a comparative overview of the standard industrial synthesis and the advanced method.

| Methodology | Key Process Steps | Key Innovation / Focus | Reported Quality Metric |

|---|---|---|---|

| Standard Industrial Synthesis | 1. Partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate to form monosodium phosphate. atamanchemicals.com 2. Dehydration of monosodium phosphate at 250°C - 350°C. atamanchemicals.com | Production efficiency and yield, often using rotary kilns or fluidized bed reactors for uniformity. atamanchemicals.com | Various grades affecting the speed of reaction are produced. atamanchemicals.com |

| Advanced High ROR Method | 1. Neutralization of phosphoric acid and sodium hydroxide with the addition of potassium hydroxide. google.com 2. Fine-tuning pH to 4.2-4.35. google.com 3. Polymerization at 220°C - 230°C. google.com | Precise control of reaction chemistry to enhance a specific functional property (raising rate). google.com | High and stable Raising Rate (ROR) of 36-42. google.com |

Advanced Analytical and Characterization Techniques for Disodium Diphosphate

Purity and Compositional Verification Methods

To ascertain the purity and exact composition of disodium (B8443419) diphosphate (B83284), a combination of classical and instrumental methods is employed. These techniques quantify the diphosphate content, moisture, and trace-level impurities.

Gravimetric analysis is a fundamental technique used to determine the amount of water (hydrate content) and other volatile substances present in a sample of disodium diphosphate. The "Loss on Drying" (LoD) method involves precisely weighing a sample and then heating it at a specified temperature, typically around 130°C, until it reaches a constant weight. The difference in mass before and after heating represents the total volatile content, which is primarily water of hydration. For anhydrous forms of the compound, this value is expected to be very low, often specified at ≤1.0%.

The thermal dehydration of hydrated forms, such as this compound hexahydrate (Na₂H₂P₂O₇·6H₂O), can be monitored using thermogravimetric analysis (TGA). TGA reveals that the complete conversion from the hexahydrate to the anhydrous form occurs over a temperature range of approximately 27°C to 100°C. It is important to control the heating temperature carefully, as excessive heat (above 200°C) can cause the decomposition of the diphosphate itself, leading to inaccurate results. libretexts.org

Table 1: Typical Loss on Drying Specifications for this compound

| Form | Heating Temperature | Maximum Loss on Drying (%) |

|---|---|---|

| Anhydrous | 130°C | ≤ 1.0 |

| Hexahydrate | ~100°C | ~33.0 (theoretical) |

Titration is a highly accurate and precise method for quantifying the diphosphate content in a sample. metrohm.com One common approach is an acid-base titration. A sample of this compound is dissolved in water and titrated with a standardized strong acid, such as hydrochloric acid (HCl), or a strong base, like sodium hydroxide (B78521) (NaOH). acs.org The endpoints of the titration, which correspond to the neutralization of the acidic protons of the diphosphate ion, can be detected using a pH meter. The volume of titrant consumed allows for the calculation of the diphosphate concentration, with purity targets typically between 98% and 102%.

Another method involves a complexometric titration. In this procedure, zinc sulfate (B86663) is added to the this compound solution, forming a stable zinc pyrophosphate complex (Zn₂P₂O₇) and releasing sulfuric acid. metrohm.com The liberated sulfuric acid is then titrated with a standardized solution of sodium hydroxide. metrohm.com The amount of sodium hydroxide used is directly proportional to the amount of this compound in the original sample. This method is effective for determining pyrophosphate content in various aqueous samples. metrohm.com

To ensure high purity, especially for food and pharmaceutical grades, this compound must be analyzed for trace elements and metallic impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are powerful spectroscopic techniques for this purpose. mdpi.comacs.org These methods offer very low detection limits, typically in the parts-per-billion (ppb) range, and can simultaneously measure multiple elements. acs.orgresearchgate.net

For analysis, the this compound sample is first digested, often using strong acids in a closed vessel with microwave assistance, to eliminate the organic matrix and bring the elements into solution. mdpi.com The solution is then introduced into the plasma, which atomizes and ionizes the elements. ICP-AES measures the characteristic light emitted by the excited atoms, while ICP-MS separates and counts the ions based on their mass-to-charge ratio. acs.orgsemanticscholar.org These techniques are essential for quantifying contaminants like iron, lead, and arsenic to ensure they are below specified limits (e.g., iron ≤0.002%).

Table 2: Comparison of Spectroscopic Techniques for Impurity Analysis

| Technique | Principle | Typical Analytes | Key Advantage |

|---|---|---|---|

| ICP-MS | Mass separation of ions | Heavy metals (Lead, Arsenic) | Extremely low detection limits (ppb to ppt) |

| ICP-AES | Emission of light from excited atoms | Metals (Iron, Calcium, Magnesium) | Robustness and fewer matrix interferences |

Titrimetric Quantification of Diphosphate Content

Structural Elucidation and Morphological Analysis

Beyond composition, the physical structure and morphology of this compound are critical to its function. Advanced techniques are used to identify its crystalline form and confirm the presence of specific chemical bonds.

X-ray Diffraction (XRD) is the definitive technique for identifying the crystalline phase of this compound and determining its precise structural parameters. mdpi.com When X-rays are directed at a crystalline sample, they are diffracted in a unique pattern that acts as a fingerprint for that specific crystal structure. This allows for clear differentiation between the anhydrous form and its various hydrates.

Rietveld refinement of powder XRD data has been used to determine the crystal structure of anhydrous Na₂H₂P₂O₇. It crystallizes in the orthorhombic system with the space group Fddd. researchgate.net The analysis provides detailed information, including the unit cell parameters (a = 27.521(1) Å, b = 12.3519(4) Å, c = 6.8597(3) Å) and the specific atomic coordinates within the crystal lattice. researchgate.net Different polymorphic forms, which can arise from varying crystallization or thermal treatment conditions, will show distinct peak patterns and intensities in their diffraction profiles.

Table 3: Crystallographic Data for Anhydrous this compound (Na₂H₂P₂O₇)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fddd | researchgate.net |

| Unit Cell Parameter (a) | 27.521(1) Å | researchgate.net |

| Unit Cell Parameter (b) | 12.3519(4) Å | researchgate.net |

| Unit Cell Parameter (c) | 6.8597(3) Å | researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. nih.govgeneticsmr.org Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the FT-IR spectrum. researchgate.net

For this compound, FT-IR is particularly useful for confirming the presence of the diphosphate backbone and identifying whether the sample is hydrated. The key characteristic absorption bands include:

P-O-P Stretching: A strong band typically observed around 725 cm⁻¹ is characteristic of the P-O-P bridge in the diphosphate anion.

Si-O-Si Vibrations: Broader vibrational modes for Si-O-Si are often seen between 1008 and 1079 cm⁻¹. journalagent.com

O-H Bonds: In hydrated forms, a broad absorption band in the region of 3000-3600 cm⁻¹ indicates the presence of O-H stretching vibrations from water molecules. researchgate.net

By analyzing the presence and position of these bands, FT-IR spectroscopy provides a quick verification of the compound's structural integrity and hydration state.

Scanning Electron Microscopy (SEM) for Particle Morphology and Distribution

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at a microscopic level. In the analysis of this compound, SEM reveals detailed information about particle shape, size distribution, and surface texture, which are critical parameters influencing its functionality in various applications.

SEM analysis of this compound powders typically shows crystalline structures. nih.gov The morphology can vary depending on the manufacturing and processing conditions. For instance, some studies have shown that this compound can exist as irregularly shaped particles composed of a multitude of smaller crystals cemented together. google.com In some cases, the particles can measure up to approximately 500 nm, with some forming larger agglomerates of about 1 µm to 2 µm. researchgate.net The distribution of these particles, whether as individual units or as more compact structures, can be observed. tandfonline.com This variation in particle size and the degree of agglomeration can impact properties such as solubility and dissolution rate.

The process of preparing a sample for SEM is crucial for obtaining high-quality images. Biological specimens, for example, require stabilization to prevent decay under the high vacuum of the electron microscope. nih.gov For particulate matter like this compound, a common preparation method involves air-drying the powder on a suitable substrate, such as a silicon chip, before sputter coating with a conductive material to prevent charging under the electron beam. nih.gov Automated SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), allows for the efficient analysis of thousands of particles, providing data on both their morphology and elemental composition. oup.combioline.org.br

Solution-Phase Behavior and Physicochemical State Assessment

The behavior of this compound in solution is critical to its function as a buffering agent, emulsifier, and dispersant in numerous industrial and food applications. atamanchemicals.comatamanchemicals.com

pH Titration for Buffering Efficacy and pKa Determination

This compound is recognized for its buffering capacity, which is its ability to resist changes in pH. atamanchemicals.com A 1% aqueous solution of this compound typically exhibits a pH of around 4.1. atamanchemicals.com However, other sources indicate that aqueous solutions can have a slightly alkaline pH, generally ranging from 7.0 to 9.0. atamanchemicals.com The pH of a 1-in-100 solution is reported to be between 3.7 and 5.0. fao.org

The buffering efficacy of this compound can be quantified through pH titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. researchgate.net The resulting titration curve reveals the pH range over which the substance effectively buffers. The pKa, or acid dissociation constant, is a key parameter determined from this curve, corresponding to the pH at which the acidic and basic forms of the molecule are present in equal concentrations. researchgate.netneu.edu.tr For polyprotic acids like the dihydrogen pyrophosphate anion, multiple pKa values exist. The pKa values for the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) are approximately 6.7 and 9.3.

The determination of pKa can be performed using various methods, including potentiometric titration where the pH is measured at different stages of neutralization. researchgate.net The inflection point of the titration curve helps in determining the equivalence point and, consequently, the pKa. neu.edu.tr

Turbidimetric Analysis of Dispersions

Turbidimetric analysis is employed to assess the stability of dispersions and emulsions by measuring the turbidity, or cloudiness, of a solution. This technique is relevant for understanding how this compound functions as a dispersing and emulsifying agent. atamanchemicals.com

In applications such as dairy processing, the addition of phosphates like this compound can affect the turbidity of milk protein solutions. Studies have shown that adding this compound can lead to a decrease in the turbidity of reconstituted milk samples. tandfonline.comnih.gov This reduction in turbidity can be attributed to the sequestration of calcium ions, which leads to the swelling or dispersion of casein micelles. tandfonline.com The change in turbidity over time can be monitored to evaluate the stability of the dispersion. tandfonline.com

Particle Size Distribution and Aggregation Studies

The particle size distribution of this compound is a critical physical characteristic that influences its performance in various applications. Techniques such as laser diffraction are commonly used to determine the particle size distribution.

Research has shown that the particle size of this compound can be controlled during manufacturing. For example, a specific grade of anhydrous disodium hydrogen phosphate (B84403) is described as having a particle size of about 0.2-1 mm. sigmaaldrich.commercury-ltd.co.il In other contexts, such as in the formation of microparticles for drug delivery, disodium phosphate has been incorporated into chitosan (B1678972) microparticles with a narrow size distribution of 2.76 ± 0.25 μm. jfda-online.com

Aggregation of particles in a solution can be influenced by factors such as pH, ionic strength, and the presence of other molecules. acs.org Aggregation studies are important for understanding the stability of this compound dispersions. The tendency of particles to aggregate can impact the texture and stability of food products and the efficacy of industrial formulations. researchgate.net

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. dss.go.th A high absolute zeta potential value (positive or negative) indicates good stability, as the particles will repel each other, preventing aggregation. nih.gov

Mechanistic Studies of Disodium Diphosphate Chemical and Biochemical Interactions

Chelation and Sequestration Dynamics with Metal Ions

A defining characteristic of the pyrophosphate anion (P₂O₇⁴⁻) is its pronounced ability to act as a chelating agent. This property is fundamental to many of its applications, enabling it to form stable complexes with polyvalent metal cations, thereby sequestering them from solution and mitigating their chemical reactivity.

Binding Affinity and Stoichiometry with Divalent and Trivalent Cations

The pyrophosphate anion exhibits a high affinity for both divalent and trivalent metal cations, forming complexes of varying stability. nih.gov This interaction is primarily electrostatic, involving the negatively charged oxygen atoms of the pyrophosphate backbone coordinating with the positive charge of the metal ion. Research indicates that the chelating efficiency of pyrophosphate is notably stronger for trivalent cations, such as aluminum (Al³⁺) and ferric iron (Fe³⁺), compared to divalent cations like calcium (Ca²⁺). researchgate.net

The stability of these metal-chelate complexes can be quantified by their stability constants (Kstab) or dissociation constants (Kd). A higher stability constant or a lower dissociation constant signifies a stronger binding affinity. For instance, the complex formed between ferric iron and pyrophosphate exhibits a logarithm of the stability constant (log Kstab) of 22.2, indicating a very strong and stable interaction. patsnap.com In the context of divalent cations, studies have determined the dissociation constant for calcium pyrophosphate to be 1.9 µM, while that for magnesium pyrophosphate is 50 µM, indicating a stronger binding affinity for calcium over magnesium. inflibnet.ac.in

The stoichiometry of these complexes, which describes the molar ratio of the metal ion to the ligand, is crucial for understanding the chelation process. In many instances, particularly with trivalent cations like iron, disodium (B8443419) diphosphate (B83284) forms a 1:1 molar ratio complex. wikipedia.org This means one pyrophosphate anion binds to one metal ion. However, the formation of other stoichiometric complexes can occur depending on the specific metal ion, its concentration, and the surrounding chemical environment.

Table 1: Binding Affinity of Pyrophosphate with Select Metal Ions

| Metal Ion | Type | Binding Affinity Metric | Value |

|---|---|---|---|

| Ferric Iron (Fe³⁺) | Trivalent | log Kstab | 22.2 patsnap.com |

| Calcium (Ca²⁺) | Divalent | Kd | 1.9 µM inflibnet.ac.in |

| Magnesium (Mg²⁺) | Divalent | Kd | 50 µM inflibnet.ac.in |

Inhibition of Metal-Catalyzed Oxidative Reactions

The sequestration of metal ions by disodium diphosphate is a key mechanism in the inhibition of metal-catalyzed oxidative reactions. Transition metals, particularly iron and copper, can act as catalysts in oxidation reactions that lead to the degradation of various organic molecules. squarespace.com These reactions often proceed via redox cycling, where the metal ion alternates between different oxidation states.

Buffering Capacity and pH Regulation Mechanisms

This compound plays a significant role as a buffering agent, capable of resisting changes in pH in aqueous solutions. This capacity is intrinsic to the chemical nature of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻).

Protonation and Deprotonation Equilibria of Pyrophosphate Ions

Pyrophosphoric acid (H₄P₂O₇) is a tetraprotic acid, meaning it can donate four protons in a stepwise manner. Each deprotonation step is characterized by a specific acid dissociation constant (pKa), which represents the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. The four pKa values for pyrophosphoric acid are approximately 0.85, 1.96, 6.60, and 9.41. wikipedia.orgwikipedia.org

The buffering capacity of this compound is most effective in the pH ranges around its pKa values of 6.60 and 9.41. In these regions, the pyrophosphate ions can either accept or donate protons to counteract the addition of an acid or a base, thereby stabilizing the pH. atamanchemicals.comwikipedia.org For instance, the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻) can donate a proton to become the hydrogen pyrophosphate anion (HP₂O₇³⁻), or it can accept a proton to form trihydrogen pyrophosphate ([H₃P₂O₇]⁻). This equilibrium is what allows it to maintain a relatively constant pH.

Table 2: Acid Dissociation Constants (pKa) of Pyrophosphoric Acid

| Equilibrium | pKa Value |

|---|---|

| H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺ | 0.85 wikipedia.orgwikipedia.org |

| [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ | 1.96 wikipedia.orgwikipedia.org |

| [H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺ | 6.60 wikipedia.orgwikipedia.org |

| [HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺ | 9.41 wikipedia.orgwikipedia.org |

Influence of Ionic Strength and Temperature on Buffering Range

The effective buffering range of this compound is not static and can be influenced by environmental factors such as ionic strength and temperature. An increase in the ionic strength of a solution can affect the activity of the ions, which in turn can alter the pKa values of the buffer. pion-inc.com For phosphate (B84403) buffers, an increase in ionic strength generally leads to a decrease in the pKa value, which would shift the optimal buffering range to a more acidic pH. lclane.net This is due to the increased ionic atmosphere shielding the charges of the buffer ions and affecting their ability to dissociate. pion-inc.com

Temperature also plays a role in the buffering capacity. The dissociation of acids is an equilibrium process, and as with most equilibria, it is temperature-dependent. For phosphate buffer systems, the change in pH with temperature is generally minimal, which is an advantageous property for many biological and chemical applications where temperature stability is crucial. ou.edu However, it is an important factor to consider for precise pH control in systems that undergo significant temperature fluctuations.

Emulsification and Stabilization Mechanisms

This compound is widely used as an emulsifying and stabilizing agent, particularly in the food industry. Its mechanism of action in these roles is closely linked to its ability to interact with proteins and sequester metal ions.

The primary mechanism by which this compound functions as an emulsifier is through its interaction with proteins, most notably casein in dairy products like processed cheese. inflibnet.ac.inwebmd.com In natural cheese, casein proteins are aggregated in a complex network held together by calcium phosphate bridges. potravinarstvo.com This structure limits the emulsifying properties of the casein.

This compound acts by sequestering the calcium ions from the calcium-paracaseinate complex. inflibnet.ac.in This is achieved through an ion exchange process where the divalent calcium ions are replaced by monovalent sodium ions from the this compound. This exchange disrupts the calcium bridges, leading to the dispersion and partial solubilization of the casein proteins. researchgate.net The newly soluble sodium-paracaseinate exposes the hydrophobic and hydrophilic regions of the protein, allowing it to act as an effective emulsifier at the oil-water interface, stabilizing the fat globules within the aqueous matrix. potravinarstvo.comusda.gov

Interactions with Protein Structures (e.g., Actomyosin (B1167339) Dissociation, Casein Interactions)

This compound interacts significantly with various protein structures, leading to modifications in their functionality. These interactions are particularly important in food systems, for example, in meat and dairy products.

In meat processing, this compound is known to induce the dissociation of actomyosin, the primary protein complex responsible for muscle contraction and texture. This dissociation is crucial for improving the water-holding capacity of meat products, resulting in a juicier and more tender final product. The pyrophosphate anion (P₂O₇⁴⁻) binds to the myosin head, causing it to detach from the actin filament, which leads to the relaxation of the muscle fibers and an increased ability to retain water. atamankimya.comresearchgate.net

In dairy applications, this compound interacts with casein micelles, the main protein components of milk. Casein micelles are complex structures held together by calcium phosphate nanoclusters. encyclopedia.pub this compound acts as a calcium sequestering agent, meaning it can bind to calcium ions. wur.nl By sequestering calcium from the casein micelles, this compound can cause their disruption and dissociation into smaller casein aggregates or individual casein molecules. wur.nl This alteration of the casein micelle structure is utilized in the production of processed cheese to achieve a smooth and homogenous texture. The effectiveness of different calcium sequestering salts in dissociating casein micelles has been studied, with polyphosphates like sodium hexametaphosphate often showing a stronger effect than this compound. wur.nl The interaction is also pH-dependent.

The following table details the interactions of this compound with specific proteins and the resulting functional effects.

| Protein | Interaction Mechanism | Functional Effect |

| Actomyosin | Binds to myosin, causing dissociation from actin. researchgate.net | Improved water-holding capacity, tenderness, and texture in meat products. atamankimya.com |

| Casein | Sequesters calcium from casein micelles, leading to their dissociation. wur.nl | Altered texture and emulsification properties in dairy products like processed cheese. |

Leavening Reaction Kinetics and Gaseous Release

Na₂H₂P₂O₇ + 2 NaHCO₃ → Na₄P₂O₇ + 2 H₂O + 2 CO₂

The reaction proceeds when the acidic protons of this compound are neutralized by the bicarbonate in the presence of moisture. atamanchemicals.com This acid-base reaction leads to the formation of carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into water and carbon dioxide gas. The release of CO₂ gas within the dough or batter creates bubbles that expand upon heating, causing the product to rise. ahperformance.com

This compound is considered a slow-acting leavening acid, meaning that a portion of the gas is released during mixing and bench time, while the majority is released during the baking process as the temperature increases. nih.govcerealsgrains.org This controlled release is desirable for many baked products to ensure proper texture development. jungbunzlauer.com

The rate of the leavening reaction between this compound and sodium bicarbonate is influenced by several factors, which allows for the production of different grades of SAPP tailored for specific baking applications. nih.govjungbunzlauer.com

Temperature: Higher temperatures increase the solubility of this compound and accelerate the reaction rate. wmcinc.org This is why a significant portion of the CO₂ is released during baking. ahperformance.com

Particle Size and Solubility: The manufacturing process of this compound can be adjusted to control its solubility. jungbunzlauer.com Different grades of SAPP are available, such as SAPP 28 and SAPP 40, which indicate the approximate percentage of CO₂ released during the initial mixing stage. nih.gov Finer particles dissolve more quickly, leading to a faster initial reaction.

Presence of Other Ingredients: Ingredients like milk can affect the reaction rate. Milk contains calcium ions, which can interact with the phosphate and influence the availability of the leavening acid. cerealsgrains.org

pH: The pH of the dough or batter can influence the reaction kinetics. cerealsgrains.org The reaction is an acid-base neutralization, so the surrounding pH will play a role in the rate of proton transfer.

Water Availability: Moisture is essential for the reaction to occur, as it dissolves the reactants and allows them to interact. atamanchemicals.com

The table below outlines the key factors affecting the leavening reaction speed of this compound.

| Factor | Effect on Reaction Speed | Rationale |

| Temperature | Increases | Enhances solubility and kinetic energy of reactants. wmcinc.org |

| Particle Size | Smaller particles increase speed | Larger surface area allows for faster dissolution and reaction. jungbunzlauer.com |

| SAPP Grade | Different grades have different reaction rates | Manufacturing process controls solubility and initial gas release. nih.gov |

| Dough Ingredients | Can increase or decrease speed | Ions from ingredients like milk can interact with the reactants. cerealsgrains.org |

Reaction Pathways with Bicarbonate for Carbon Dioxide Evolution

Dephosphorylation Reaction Pathways and Product Characterization

Dephosphorylation is the process of removing a phosphate group from a molecule. In the context of this compound (a pyrophosphate), this can occur through hydrolysis, where the phosphoanhydride bond is cleaved by reaction with water. This reaction is generally slow at neutral pH and room temperature but can be accelerated by heat or acidic conditions, yielding two molecules of orthophosphate (monophosphate). atamanchemicals.com

The dephosphorylation of phosphorylated proteins is a fundamental biological process catalyzed by enzymes called phosphatases. wikipedia.org While not a direct reaction of this compound itself, understanding these pathways provides context for the behavior of phosphate groups in biological systems. Protein dephosphorylation is the reverse of protein phosphorylation, which is the addition of a phosphate group by a kinase. wikipedia.org These opposing reactions act as a molecular switch to control protein activity and cellular processes. wikipedia.orgnih.gov

In some chemical synthesis contexts, condensed phosphates like pyrophosphates can participate in phosphorylation reactions. For instance, mechanochemical methods have been explored where condensed phosphates react with hydrides to form phosphites. acs.org Studies have also investigated the phosphorylation of organic molecules like glycerol (B35011) using various inorganic phosphates, including condensed phosphates, in non-aqueous solvents. researchgate.net The products of these reactions are typically organophosphates, which can be characterized using techniques like ³¹P NMR spectroscopy and mass spectrometry. researchgate.net

The stability of the phosphoanhydride bond in pyrophosphate is central to its role in biological energy transfer, as seen in the hydrolysis of ATP to ADP and inorganic pyrophosphate. The dephosphorylation, or hydrolysis, of pyrophosphate itself into two orthophosphate ions is an exergonic reaction, releasing energy.

Research on Industrial and Technological Applications of Disodium Diphosphate Non Clinical

Water Treatment Systems: Advanced Studies

In the realm of water treatment, disodium (B8443419) diphosphate (B83284) is instrumental in addressing challenges related to mineral scaling, corrosion, and the stability of particulate suspensions.

Investigation of Scale Inhibition and Crystal Growth Modification

Disodium diphosphate is recognized for its role as a scale inhibitor, particularly in preventing the precipitation of calcium carbonate and calcium sulfate (B86663), which are common sources of scaling in industrial water systems. phosphatesfacts.orglubrizol.com The mechanism of inhibition operates at sub-stoichiometric concentrations, a phenomenon known as the "threshold effect". lubrizol.com

Research indicates that polyphosphates, including this compound, interfere with the initial stages of crystal formation. phosphatesfacts.org They adsorb onto the active growth sites of nascent microcrystals of scale-forming minerals. lubrizol.commdpi.comresearchgate.net This adsorption disrupts the ordered growth of the crystal lattice, leading to distortion. lubrizol.commdpi.com The resulting scale is composed of smaller, less crystalline, and more loosely structured particles, which are less likely to adhere to surfaces and form hard scale. mdpi.com

Studies have shown that this compound can be effective in preventing both calcium carbonate and calcium sulfate scale. phosphatesfacts.org The effectiveness against calcium carbonate is particularly noted in the pH range of 8-10, while it can inhibit calcium sulfate scale at lower pH levels. phosphatesfacts.org Beyond prevention, polyphosphates have also demonstrated the ability to help remove existing hard scale deposits over time. phosphatesfacts.org

Interactive Table: Scale Inhibition Mechanisms of this compound

| Mechanism | Description | Key Effects |

| Threshold Inhibition | Effective at concentrations much lower than would be required for a stoichiometric reaction. lubrizol.com | Adsorbs onto crystal growth sites, interfering with the crystallization process. lubrizol.comresearchgate.net |

| Crystal Growth Modification | Distorts the crystal lattice of scale-forming minerals like calcium carbonate. lubrizol.commdpi.com | Leads to the formation of smaller, less adherent, and more irregular crystals. mdpi.com |

| Chelation | Forms stable, soluble complexes with metal ions such as Ca²⁺. mdpi.comatamankimya.com | Increases the solubility of scale-forming ions in the water, preventing their precipitation. mdpi.comatamankimya.com |

Corrosion Control Mechanisms on Metal Surfaces

This compound contributes to corrosion control by forming a protective film on metal surfaces. polymeradd.co.thtribology.rs This film acts as a barrier, isolating the metal from corrosive elements in the water. polymeradd.co.thtribology.rs The mechanism of protection often involves the adsorption of the diphosphate ions onto the metal surface. kau.edu.saresearchcommons.org

Phosphates are classified as passivators, which means they promote the formation of a passive, non-reactive layer on the metal. tribology.rs In the case of steel, disodium hydrogen phosphate (B84403) can act as an anodic corrosion inhibitor. nih.gov It is believed that phosphate inhibitors react with iron ions produced during the corrosion process or with other ions present, such as calcium, to form precipitates like calcium phosphate that can fill pores and cracks in the metal's surface layer, thus impeding the diffusion of aggressive ions. nih.gov

The protective film formed by phosphates can be a combination of iron oxides and other phosphate compounds, which creates a tightly adhering layer on the metal surface. kau.edu.sa This is in contrast to the loosely attached iron oxide deposits that might form otherwise. kau.edu.sa The effectiveness of phosphate-based corrosion inhibitors can sometimes be enhanced by using them in combination with other substances like zinc ions. kau.edu.sa

Dispersant Functionality in Complex Fluid Systems

This compound functions as an effective dispersant in various industrial applications, including oil well drilling muds and water treatment. atamankimya.comatamanchemicals.comatamanchemicals.com Its role as a dispersant, or deflocculant, is to reduce the viscosity of slurries and prevent the agglomeration of suspended particles. atamanchemicals.comatamanchemicals.com

In complex fluid systems, such as drilling muds, this compound helps to break up clay particles and other sediments. atamanchemicals.com This action improves the flow properties of the mud and prevents the formation of "mud rings". atamanchemicals.com The mechanism involves the sequestration of metal ions, which can otherwise cause particles to clump together. atamankimya.com By binding with these ions, this compound helps to keep the particles evenly dispersed. atamanchemicals.comatamanchemicals.com This property is crucial for maintaining the desired viscosity and stability of the fluid. atamanchemicals.com

Materials Science and Engineering: Diphosphate Integration

In materials science, this compound is utilized for its ability to modify the properties of ceramics, pigments, and to enhance the fire-retardant characteristics of composite materials.

Role in Ceramic and Pigment Formulation

In the ceramics industry, this compound and other polyphosphates act as deflocculants or dispersants. atamanchemicals.comphosphatesfacts.org They are used to reduce the viscosity of ceramic slurries, which are suspensions of clay and other minerals in water. phosphatesfacts.orgagchemigroup.eu By improving the dispersion of particles, a more uniform and fluid slurry is achieved, which is essential for producing high-quality ceramics. atamanchemicals.comatamanchemicals.com

The addition of phosphates helps in preventing the flocculation of particles, ensuring a stable suspension. phosphatesfacts.org Disodium phosphate can also act as a buffering agent to control the pH of the slurry, further contributing to its stability. phosphatesfacts.org In pigment formulations, this compound serves a similar function as a dispersing agent, ensuring that the pigment particles are evenly distributed within the medium, which is critical for achieving uniform color and application properties. atamanchemicals.comgoogle.com

Fire Retardancy Enhancement in Composite Materials

This compound is used as a flame retardant in various materials, including polymers and cellulosic fabrics. polymeradd.co.thmade-in-china.com Its fire-retardant action is based on several mechanisms that occur upon heating.

When exposed to high temperatures, disodium phosphate releases water vapor, which can dilute flammable gases and suppress the spread of flames. polymeradd.co.th It also promotes the formation of a protective char layer on the surface of the material. polymeradd.co.thatamanchemicals.com This char layer acts as an insulating barrier, slowing down the transfer of heat to the underlying material and limiting the release of flammable volatile compounds. polymeradd.co.thnih.gov Inorganic phosphorus flame retardants like this compound decompose upon heating to produce phosphoric acid and polyphosphoric acid, which facilitate this char formation. frontiersin.org

Interactive Table: Fire Retardancy Mechanisms of this compound

| Mechanism | Description | Effect |

| Gas Phase Inhibition | Releases water vapor and other non-combustible gases upon heating. polymeradd.co.thacs.org | Dilutes flammable gases and reduces oxygen concentration, suppressing the flame. polymeradd.co.thacs.org |

| Condensed Phase Action | Promotes the formation of a stable, insulating char layer on the material's surface. polymeradd.co.thatamanchemicals.comnih.gov | Acts as a physical barrier to heat and mass transfer, slowing pyrolysis. nih.gov |

| Chemical Action | Decomposes to form phosphoric acid, which catalyzes dehydration and charring of the polymer. nih.govfrontiersin.org | Enhances the formation of a protective carbonaceous layer. frontiersin.org |

Detergency and Cleaning Agent Formulations

Water Hardness Mitigation and Sequestration

The sequestration process involves the pyrophosphate anion (P₂O₇⁴⁻) forming stable complexes with divalent and trivalent metal cations. This chelating action effectively "softens" the water, allowing the primary cleaning components to work more efficiently. In addition to improving cleaning performance, the sequestration of metal ions by this compound also helps to prevent the deposition of scale and scum on surfaces and fabrics.

pH Stability and Performance Optimization in Cleaning Solutions

Maintaining a stable pH is crucial for the optimal performance of many cleaning solutions. Different cleaning agents have specific pH ranges in which they are most effective. This compound functions as a buffering agent, helping to maintain the pH of the cleaning solution within the desired range. atamanchemicals.com A 1% solution of disodium hydrogen phosphate is mildly alkaline, with a pH of about 9.2. atamanchemicals.com

By resisting changes in pH that can occur due to the introduction of acidic or alkaline soils during the cleaning process, this compound ensures that the active ingredients of the detergent can perform at their peak efficacy. This pH stability is important for a wide variety of cleaning applications, from laundry detergents to industrial cleaners. The buffering capacity of this compound contributes to consistent and reliable cleaning results across different water conditions and soil loads.

Textile and Leather Processing Research

Improvement of Dye Adherence and Colorfastness

In the textile industry, this compound is researched for its potential to improve the dyeing process. It can be used to set the correct conditions for dyes when coloring fabrics. atamanchemicals.com Its role often involves acting as a sequestering agent to remove interfering metal ions from the dye bath. These metal ions, if present in the water supply or on the textile fibers, can form complexes with the dye molecules, leading to color changes, uneven dyeing, and reduced colorfastness.

By sequestering these metal ions, this compound helps to ensure that the dye molecules are free to bind directly to the textile fibers as intended. This results in more vibrant and consistent colors. Furthermore, by preventing the formation of metal-dye complexes, it can contribute to improved colorfastness, meaning the color is less likely to fade or bleed during washing or exposure to light. Research in this area focuses on optimizing the concentration of this compound and its compatibility with different types of dyes and fabrics to achieve the best possible dyeing outcomes.

Application in Iron Stain Removal from Hides

In the leather processing industry, iron stains on hides can be a significant problem, leading to discoloration and a decrease in the quality of the final leather product. This compound has been investigated for its application in the removal of these iron stains. Its effectiveness stems from its ability to chelate iron ions.

When applied to a hide with iron stains, the pyrophosphate ions in this compound react with the iron (typically in the ferric, Fe³⁺, state) to form a stable, water-soluble iron-pyrophosphate complex. This complex can then be washed away from the hide, effectively removing the stain. This process is a crucial step in preparing the hides for tanning and finishing, ensuring a uniform and high-quality appearance of the leather. Research in this application seeks to determine the optimal conditions, such as concentration, pH, and treatment time, for the effective and safe removal of iron stains without damaging the hide.

Specialty Industrial Processes

This compound is utilized as a dispersant in oil well drilling muds. wikipedia.orgmuscatchemical.comatamanchemicals.comatamankimya.comatamankimya.com In petroleum production, drilling fluids, or muds, are essential for a successful drilling operation. They are used to cool and lubricate the drill bit, carry rock cuttings to the surface, and control subsurface pressures. The effectiveness of a drilling mud is highly dependent on its rheological properties, which can be influenced by the dispersion of its components.

The function of this compound in this context is to act as a dispersant, which helps to break up and scatter solid particles within the drilling fluid. linaykimya.com.tratamanchemicals.comtotalconnection.com This action prevents the aggregation of clay particles, a phenomenon known as flocculation, which can lead to increased viscosity and poor fluid performance. totalconnection.com By maintaining a well-dispersed system, this compound helps to ensure the drilling mud remains fluid and can be circulated effectively.

Table 1: Applications of this compound in Oil Well Drilling

| Application | Function | Benefit |

| Drilling Muds | Dispersant | Prevents clay flocculation, maintains fluid viscosity. atamanchemicals.comlinaykimya.com.trtotalconnection.com |

| Cement Contamination | Treatment | Effectively treats cement contamination due to its acidic nature. atamanchemicals.comtotalconnection.com |

| Spacer Fluids | Cleaning Agent | Helps remove residual muds for better cement bonding. atamanchemicals.com |

This compound plays a crucial role in stabilizing hydrogen peroxide solutions against reduction. wikipedia.orgmuscatchemical.comatamanchemicals.comatamankimya.comatamankimya.comworldofscience.co.zaatamanchemicals.com Hydrogen peroxide is a strong oxidizing agent with a wide range of industrial applications, but it can be unstable and decompose over time, especially in the presence of certain metal ions.

The stabilizing action of this compound is attributed to its ability to chelate or sequester metal ions. atamankimya.comatamankimya.com Metal ions can act as catalysts in the decomposition of hydrogen peroxide. By binding with these metal ions, this compound effectively inactivates them, thereby preventing the premature breakdown of the peroxide solution. This stabilization is critical for maintaining the potency and extending the shelf life of hydrogen peroxide-based products.

In some formulations, this compound is used in combination with other stabilizers, such as nitric acid and phosphoric acid, to achieve optimal stability. google.com The amount of stabilizer added is typically in the range of 10 to 200 parts per million (ppm), based on the weight of the solution. google.com

Scientific Investigations in Food Systems and Formulation Non Nutritional/non Clinical

Modification of Food Texture and Rheological Properties

The textural and rheological attributes of food are critical to consumer acceptance. Disodium (B8443419) diphosphate (B83284) is instrumental in modulating these properties across a range of food systems, from meat and dairy to hydrocolloid-based products.

Impact on Meat Water Holding Capacity and Juiciness

In meat processing, controlling moisture is essential for quality and yield. Diphosphates, including DSDP, are known to increase the water-holding capacity (WHC) of meat proteins. wur.nlresearchgate.net This effect is primarily due to their ability to raise the pH of the meat, moving it further from the isoelectric point of muscle proteins (around pH 5.0-5.5), which increases electrostatic repulsion between protein chains, creating more space for water to be held. nih.govacademicjournals.org Additionally, diphosphates can help to dissociate the actomyosin (B1167339) complex formed during rigor mortis, further exposing water-binding sites on the myofibrillar proteins. nih.gov

The addition of phosphates like sodium tripolyphosphate (STPP), a compound with similar functionalities to DSDP, has been shown to significantly improve WHC and reduce cooking loss in various meat products. nih.govkosfaj.org For instance, research on sous-vide cooked beef demonstrated that the inclusion of STPP successfully increased water retention, even when subjected to longer cooking times and higher temperatures. nih.govkosfaj.org Studies on pork have also confirmed that enhancement with a phosphate-containing solution improves juiciness and tenderness as perceived by sensory panels. researchgate.netanimbiosci.org The combination of salt and phosphates often has a synergistic effect on improving WHC. academicjournals.org

Table 1: Effect of Different Phosphates on Emulsion Stability and Cooking Loss in Meat Products

This table illustrates the impact of various phosphate (B84403) types on the stability and cooking yield of meat emulsions. Lower "Total Expressible Fluid" indicates higher emulsion stability, and lower "Cooking Loss" signifies better water retention.

| Phosphate Type | Total Expressible Fluid (%) | Cooking Loss (%) |

|---|---|---|

| Control (No Phosphate) | 51.2 | 22.1 |

| Tetrasodium (B8768297) Pyrophosphate (TSPP) | 14.0 | 2.8 |

| Sodium Acid Pyrophosphate (SAPP) | 28.5 | 15.8 |

| Sodium Hexametaphosphate (SHMP) | 15.4 | 4.2 |

Data adapted from a study on emulsified meat products. nih.gov

Enhancement of Gel Strength in Hydrocolloid Systems

Disodium diphosphate can modify the gelling properties of hydrocolloids, which are widely used as thickening and gelling agents in the food industry. sci-hub.st In systems containing carrageenan, a polysaccharide extracted from red seaweed, DSDP can enhance gel strength. This is particularly true for kappa-carrageenan, which forms a brittle gel in the presence of potassium ions. The addition of phosphate salts can influence the ionic environment and promote stronger interactions between the carrageenan helices, leading to a more robust gel network. chemrxiv.org

The gel strength of carrageenan is a critical quality parameter, and it is influenced by factors such as concentration, temperature, and the presence of salts. agargel.com.brfao.org Research on κ-carrageenan has shown that its gel strength can be significantly increased in the presence of certain salts. Studies have reported gel strengths for native carrageenan ranging from approximately 18 g/cm² to over 1300 g/cm², depending on the extraction and processing conditions. scielo.bripb.ac.idscielo.br The interaction with phosphates can further modulate these properties, allowing for tailored textures in food products.

Table 2: Influence of Extraction Conditions on Carrageenan Gel Strength

This table shows experimental and model-predicted values for the gel strength of carrageenan extracted from Kappaphycus alvarezii under optimal conditions (74 °C for 4 hours).

| Parameter | Value (g/cm²) |

|---|---|

| Experimental Gel Strength | 112.50 ± 4.96 |

| Model-Predicted Gel Strength | 158.27 |

Data from a study on optimizing carrageenan extraction. scielo.br

Influence on Dairy Product Homogeneity and Stability

In dairy applications, particularly in processed cheese, this compound functions as a crucial emulsifying salt. gjphosphate.cominflibnet.ac.in Its primary role is to sequester calcium ions from the paracasein network of the natural cheese. wur.nlinflibnet.ac.inresearchgate.net This calcium removal disrupts the protein-protein linkages, leading to the hydration, swelling, and dispersion of casein proteins. inflibnet.ac.inpatsnap.com The solubilized casein can then act as an effective emulsifier, preventing the separation of fat and water and ensuring a homogeneous and stable product. gjphosphate.cominflibnet.ac.in

Color Stabilization and Enzymatic Discoloration Prevention

The visual appeal of food is a primary determinant of quality perception. This compound plays a significant role in preserving the desirable color of certain foods by inhibiting chemical and enzymatic reactions that lead to discoloration.

Inhibition of Enzymatic Browning in Potato Products

Enzymatic browning is a common issue in fresh-cut fruits and vegetables, such as potatoes. This process is catalyzed by the enzyme polyphenol oxidase (PPO), which, in the presence of oxygen, oxidizes phenolic compounds into quinones. nih.govtci-thaijo.org These quinones then polymerize to form dark pigments (melanins). This compound, often in the form of sodium acid pyrophosphate (SAPP), acts as an effective inhibitor of this reaction. sci-hub.seresearchgate.net

The primary mechanism of inhibition is the chelation of copper ions (Cu²⁺), which are essential cofactors for the PPO enzyme's activity. tandfonline.com By binding to these copper ions, this compound renders the enzyme inactive, thereby preventing the browning cascade from initiating. tandfonline.com It can also contribute to lowering the pH, creating a less optimal environment for PPO activity. Various studies have demonstrated the effectiveness of pyrophosphates, often in combination with other agents like ascorbic acid or citric acid, in extending the shelf life of pre-peeled and fresh-cut potatoes by preventing discoloration. sci-hub.seresearchgate.netcabidigitallibrary.org

Retention of Natural Pigmentation in Processed Seafood

In processed seafood, such as shrimp and canned tuna, this compound helps to maintain a fresh and appealing color. In crustaceans like shrimp, it is used to inhibit melanosis, or "blackspot," a harmless but unsightly discoloration caused by the PPO enzyme system. researchgate.netbanglajol.infocore.ac.uk The inhibitory mechanism is similar to that in potatoes, involving the chelation of copper ions that are vital for the enzyme's function. core.ac.uk Formulations containing pyrophosphates, often combined with other agents like 4-hexylresorcinol and organic acids, have been shown to be highly effective in preventing melanosis during chilled or frozen storage. researchgate.netdss.go.thcsic.es

In canned seafood like tuna, phosphates are used to prevent undesirable color changes and the formation of struvite (magnesium ammonium (B1175870) phosphate) crystals. mdpi.comcanada.caatamanchemicals.com By chelating metal ions, this compound helps to stabilize the natural pinkish color of the tuna meat and prevent it from developing a dull or grey appearance during the retorting process. mdpi.comgoogle.com

Food Preservation and Shelf-Life Extension Studies

This compound, also known as disodium pyrophosphate, is a versatile food additive that plays a significant role in food preservation and extending the shelf-life of various products. airedale-group.com Its efficacy stems from its ability to act as a buffering agent, sequestrant, and emulsifier. atamanchemicals.comsbsph.com

Mechanisms of Preservation in Canned Foods

In the realm of canned foods, this compound employs several mechanisms to maintain product quality and inhibit spoilage. One of its primary functions is to control pH levels, which is crucial for preventing the growth of harmful bacteria and preserving the desired color and texture of the food. webmd.com

Furthermore, its buffering capacity helps to maintain a stable pH environment within the can, which is essential for preserving flavor and extending shelf life. airedale-group.com This is particularly important in preventing the corrosion of the metal can itself, which can be initiated by changes in the food's acidity over time. webmd.com

Role in Preventing Oxidative Spoilage

Oxidative spoilage is a major cause of quality deterioration in food products, leading to off-flavors, discoloration, and loss of nutritional value. core.ac.uk this compound plays a crucial role in preventing this type of spoilage, primarily through its function as a sequestrant and antioxidant synergist. fbcindustries.comvinipulchemicals.com

Lipid oxidation, the oxidative deterioration of fats, is a common problem in meat and other fatty foods. animbiosci.org Metal ions, such as iron and copper, can act as catalysts, accelerating the rate of lipid oxidation. mdpi.com this compound chelates these metal ions, effectively inactivating them and thereby inhibiting the oxidation process. hapmetal.comscielo.br This helps to preserve the freshness, color, and flavor of the food. mdpi.comhapmetal.com

Research has shown that the addition of phosphates, including this compound, can significantly reduce the levels of malondialdehyde (MDA), a key indicator of lipid oxidation, in meat products. researchgate.net For example, a study on cooked ground beef demonstrated that sodium pyrophosphate was highly effective in inhibiting lipid oxidation. scielo.br Similarly, studies on prepared beef and chicken nuggets have shown that phosphates can suppress fat oxidation and reduce the formation of volatile compounds associated with rancidity. mdpi.comresearchgate.net

The table below summarizes the thiobarbituric acid reactive substances (TBARS) values, a measure of lipid oxidation, in cooked ground beef treated with different polyphosphates. Lower TBARS values indicate less oxidation.

Table 1: Effect of Polyphosphates on Lipid Oxidation (TBARS) in Cooked Ground Beef

| Treatment | TBARS Value (mg MDA/kg) |

|---|---|

| Control | 0.1068 |

| Sodium Hexametaphosphate (SYCP) | 0.0562 |

| Sodium Tripolyphosphate (SYST) | Not specified |

| Sodium Pyrophosphate (SPP) | Significantly lower than control |

Data sourced from studies on prepared beef and ground beef. mdpi.comscielo.br

Microbial Interactions and Food Safety Research

This compound also plays a role in food safety by influencing the growth and activity of microorganisms. Its antimicrobial effects are often linked to its ability to chelate essential metal ions and its impact on the pH of the food matrix. usu.edu

Effects on Pathogen Growth Kinetics

This compound can inhibit the growth of various foodborne pathogens. Research has demonstrated that phosphates can have a bacteriostatic effect, meaning they inhibit the reproduction of bacteria without necessarily killing them. frontiersin.org The inhibitory action is often more pronounced against Gram-positive bacteria. nih.gov

Studies have investigated the interactive effects of temperature, pH, sodium chloride, and sodium pyrophosphate on the growth kinetics of Clostridium perfringens, a common cause of foodborne illness. fda.govfda.gov The results of such studies help in developing predictive models for microbial growth in different food systems.

A study on Shiga toxin-producing Escherichia coli (STEC) found that while disodium phosphate did not cause a significant reduction in bacterial growth compared to the control, it did lead to reduced optical density values, suggesting a modulation of bacterial physiology. frontiersin.orgnih.gov

Table 2: Effect of Disodium Phosphate on E. coli Growth and Phage Production

| Treatment | Bacterial Growth (OD600) | Phage Production (pfu/ml) |

|---|---|---|

| Control | 1.0 | 4 x 10^5 |

| Disodium Phosphate | Similar to control | Below countable range |

Data represents a bacteriostatic effect rather than outright inhibition.

Modulation of Toxin Production in Foodborne Microorganisms

Beyond inhibiting microbial growth, this compound can also influence the production of toxins by certain microorganisms. This is a critical aspect of its role in food safety.

A significant area of research has been its effect on Clostridium botulinum, the bacterium responsible for producing the deadly botulinum toxin. researchgate.netnih.gov Studies have shown that disodium phosphate can inhibit toxin production in processed cheese spreads. researchgate.netnih.govresearchgate.net The mechanism is thought to involve the inhibition of a protease enzyme that is necessary for the activation of the botulinum toxin. nih.govasm.org Research indicated that while C. botulinum could still grow in the presence of sodium acid pyrophosphate (a form of this compound), the production of active toxin was delayed or prevented. nih.govasm.org

In the context of mycotoxins, which are toxic compounds produced by fungi, the role of phosphates is less direct. Mycotoxin production is influenced by factors like fungal growth and oxidative stress. mdpi.comfao.org Since this compound can inhibit fungal growth and reduce oxidative stress, it may indirectly contribute to modulating mycotoxin production. hapmetal.comnih.gov However, the direct impact of this compound on the biosynthesis pathways of specific mycotoxins, such as aflatoxins produced by Aspergillus species, requires more targeted research. nih.gov

Environmental Impact and Sustainable Management Research of Diphosphates

Aquatic Eutrophication and Nutrient Cycling Studies

Phosphorus is an essential nutrient for life; however, its excess in aquatic systems can lead to significant environmental disturbances. knowyourh2o.combritannica.com Eutrophication, the enrichment of water bodies with nutrients, can cause an accelerated growth of algae and other aquatic plants. knowyourh2o.comeuropa.eu This process can lead to an undesirable imbalance in the aquatic ecosystem, depleting dissolved oxygen as the overgrown vegetation decomposes, which in turn can harm or kill fish and other aquatic organisms. knowyourh2o.comresearchgate.net

Historically, consumer products have been a notable source of phosphate (B84403) pollution in surface waters. In the mid-20th century, phosphates, including sodium tripolyphosphate (STPP), were identified as significant contributors to eutrophication in countries like the United States and Japan, primarily due to their widespread use in laundry detergents. uts.edu.au The contribution of detergents to the total phosphorus load in surface water can be highly variable, ranging from 10% to 40% in the absence of reduction measures. europa.eu

While many countries have since regulated or banned phosphates in laundry detergents, other household products, such as automatic dishwasher detergents, may still contain phosphates and contribute to nutrient pollution. uts.edu.au The hydrolysis of pyrophosphate (the anion in disodium (B8443419) diphosphate) in aqueous solutions eventually forms orthophosphate, the form of phosphorus readily available for uptake by algae, thus contributing to eutrophication potential. santos.comclearsolutionsusa.comcoastalwiki.org

In response to the environmental threat of eutrophication from phosphate-containing products, several mitigation strategies have been researched and implemented.

Regulation and Bans: Many countries and regions, including the EU, USA, Canada, and Australia, have successfully reduced phosphate pollution by implementing regulations that limit or ban the use of phosphates in laundry detergents. uts.edu.auencyclopedie-environnement.org In 2010, seventeen U.S. states also banned phosphates in automatic dishwasher detergents. madsewer.org

Product Reformulation: A primary strategy has been the voluntary or mandated development of phosphate-free detergents and cleaning products. uts.edu.auresearchgate.net

Wastewater Treatment: Advanced wastewater treatment technologies are crucial for removing phosphorus before it enters aquatic environments. Sophisticated systems can remove up to 90% of the phosphate from domestic wastewater streams, although their use is not yet universal. uts.edu.au

Consumer Behavior: Public awareness campaigns encourage the use of low- or no-phosphate cleaning products to minimize individual contributions to nutrient pollution. madsewer.orgcsg.co.uk

Combined approaches, such as using P-free detergents, increasing connectivity to sewage systems, and improving phosphorus removal at treatment plants, can lead to significant reductions in phosphorus inputs to surface waters. researchgate.net

Contribution of Diphosphate-Containing Products to Phosphate Loads

Industrial Waste Stream Management and Remediation

Industrial processes that use or produce diphosphates can generate effluents with elevated phosphate concentrations. Effective management of these waste streams is essential to prevent environmental contamination.

A variety of technologies have been developed to remove phosphorus from industrial and municipal wastewater. The main techniques are chemical and biological treatments, often used in combination with physical separation methods like clarification and filtration. pca.state.mn.us

Chemical Precipitation: This is a common method that involves adding metal salts, such as ferric chloride, alum (aluminum sulfate), or lime, to the wastewater. pca.state.mn.usmitawatertechnologies.com These chemicals react with soluble phosphates to form solid precipitates, which can then be removed through sedimentation or filtration. pca.state.mn.usmitawatertechnologies.com

Enhanced Biological Phosphorus Removal (EBPR): This process utilizes specific microorganisms called polyphosphate-accumulating organisms (PAOs). pca.state.mn.usiwaponline.com By cycling the wastewater through anaerobic and aerobic conditions, these organisms are encouraged to take up and store large amounts of phosphorus, which is then removed from the system within the waste sludge. pca.state.mn.us

Adsorption: This technique uses various adsorbent materials with a high affinity for phosphate, such as nanomaterials, activated carbon, and biochar, to remove it from water. iwaponline.comacs.org Adsorption is considered effective, especially for wastewater with low phosphate concentrations. acs.org

Other Technologies: Other methods include ion exchange, which can selectively remove phosphate ions, and membrane filtration processes like reverse osmosis. iwaponline.comacs.org

Table 1: Comparison of Common Phosphate Removal Technologies

| Technology | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Precipitation | Addition of metal salts (e.g., ferric chloride, alum, lime) to form insoluble phosphate precipitates that are then removed. pca.state.mn.usmitawatertechnologies.com | Highly effective, reliable, and can meet low effluent concentration limits (<1.0 mg/L). pca.state.mn.us | Cost of chemicals, increases sludge production and disposal requirements. iwaponline.com |

| Enhanced Biological Phosphorus Removal (EBPR) | Uses polyphosphate-accumulating organisms (PAOs) to uptake and store phosphorus, which is removed with the waste sludge. pca.state.mn.usiwaponline.com | Sustainable, economical, and reduces chemical use and sludge production compared to chemical methods. mitawatertechnologies.com | More complex to operate, can be less stable, and may require chemical polishing to meet very strict limits. pca.state.mn.usiwaponline.com |

| Adsorption | Phosphate ions bind to the surface of adsorbent materials (e.g., activated carbon, biochar, nanomaterials). iwaponline.com | Effective at low concentrations, potential for adsorbent regeneration and phosphate recovery. acs.org | Cost of adsorbent materials, potential for fouling, and requires disposal or regeneration of spent media. iwaponline.com |

| Ion Exchange | Phosphate ions are exchanged for other ions on a resin medium. iwaponline.com | High selectivity for phosphate. iwaponline.com | Difficult to operate at low phosphate concentrations, requires regeneration of the resin. iwaponline.com |

The production of disodium diphosphate (B83284) (also known as sodium acid pyrophosphate) carries an environmental footprint associated with raw material consumption, energy use, and waste generation. The synthesis process typically involves the thermal dehydration of monosodium phosphate, which itself is derived from phosphoric acid.

Raw Material Sourcing: The production chain begins with phosphate rock, the mining of which has significant environmental consequences (detailed in section 7.3). chemical-sales.com

Energy Consumption: The production process, particularly the thermal dehydration step which requires heating to 250–350°C, is energy-intensive. Energy is also consumed in transportation, mixing, and packaging. carboncloud.com The carbon footprint for Sodium Acid Pyrophosphate (E450) has been estimated at 5.00 kg of CO₂ equivalent per kg of product. carboncloud.com

Waste Generation: The wet process for producing phosphoric acid, a key precursor, generates large quantities of phosphogypsum as a byproduct. chemical-sales.com This waste material can contain naturally occurring radioactive elements and heavy metals, posing a disposal challenge and a risk of soil and water contamination if not managed properly. chemical-sales.comresearchgate.net

Table 2: Environmental Footprint of Diphosphate Production

| Life Cycle Stage | Key Environmental Impacts |

|---|---|

| Raw Material Extraction (Phosphate Rock Mining) | Land disturbance, habitat loss, water consumption, soil erosion, potential for acid mine drainage. medcraveonline.combiologicaldiversity.orgminingwatch.ca |

| Chemical Processing (Phosphoric Acid Production) | High energy consumption, generation of phosphogypsum waste containing radioactive elements and heavy metals. chemical-sales.com |

| Synthesis (Disodium Diphosphate Production) | High energy consumption for thermal processes, greenhouse gas emissions (e.g., 5.00 kg CO₂e/kg). carboncloud.com |